
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine
説明
“2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine” is a chemical compound with the molecular formula C9H8ClN3 and a molecular weight of 193.63 . It is a derivative of pyrazole, a class of organic compounds that contain a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine”, has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . For example, one study mentioned the use of 2-chloro-5-methylpyridine as an intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine” consists of a pyridine ring attached to a pyrazole ring via a methylene bridge . The pyridine ring is substituted at the 2-position with a chlorine atom .Chemical Reactions Analysis
While specific chemical reactions involving “2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine” are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions . For instance, one study mentioned the use of 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for the synthesis of fluazifop .Physical And Chemical Properties Analysis
“2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine” is a compound with a molecular weight of 193.64 . Further physical and chemical properties are not detailed in the search results.科学的研究の応用
Coordination Chemistry and Ligand Synthesis
- Synthesis and Coordination Chemistry : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine, are used as ligands in coordination chemistry. They are particularly noted for creating luminescent lanthanide compounds, which have applications in biological sensing, and iron complexes with unique thermal and photochemical spin-state transitions (Halcrow, 2005).
Crystal Structure and Computational Study
- Crystal Structure Analysis : A study on pyrazole derivatives, including those related to 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine, highlights their structural analysis through X-ray diffraction and density-functional-theory calculations. This research is significant for understanding the molecular structure and stability of these compounds (Shen et al., 2012).
Spin Transitions and Polymorphism
- Spin-Transitions in Iron(II) Complexes : Research into 2,6-bis(4-halopyrazolyl)pyridines, a group that includes compounds structurally similar to 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine, reveals their use in studying thermal and light-induced spin-transitions in iron(II) complexes. These studies contribute to understanding polymorphism's influence on spin-crossover compounds (Pritchard et al., 2009).
Organometallic Chemistry
- Complexes in Organometallic Chemistry : Research into dihalodimethyltin(IV) complexes of 2-(pyrazol-1-ylmethyl)pyridine, a compound structurally akin to 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine, sheds light on their structural characteristics through various spectroscopic techniques. This information is critical for understanding the coordination chemistry of tin complexes (Álvarez-Boo et al., 2003).
Recent Advances in Chemistry
- Recent Advances in Derivative Synthesis : Advances in the chemistry of 2,6-di(pyrazol-1-yl)pyridine derivatives include developing multi-functional spin-crossover switches, emissive f-element podand centers for biomedical sensors, and their use in catalysis. These developments are crucial for expanding the applications of pyrazolylpyridine-based compounds (Halcrow, 2014).
Biomedical Applications
- Synthesis and Biomedical Applications : The broader family of 1H-pyrazolo[3,4-b]pyridines, to which 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine is related, is notable for its various synthetic methods and biomedical applications. This includes a wide range of substituents that can be added to the molecule, impacting its potential use in medicine and pharmacology (Donaire-Arias et al., 2022).
Proton Transfer Studies
- Proton Transfer in Chromophores : Studies on 2-(1H-pyrazol-5-yl)pyridines reveal insights into proton transfer processes in these chromophores. Such research is pivotal for understanding photoinduced reactions and designing novel materials and sensors (Vetokhina et al., 2012).
Asymmetric Synthesis and Chiral Ligands
- Regioselective Synthesis and Chiral Ligands : The creation of optically active pyrazolylpyridines with quaternary carbon stereocenters, closely related to 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine, is significant in producing chiral N,N-donating ligands. This is a crucial area in asymmetric synthesis and chiral catalysis (Kowalczyk & Skarżewski, 2005).
Synthesis and OLED Applications
- Synthesis and OLED Applications : The synthesis of 1H-pyrazolo[3,4-b]pyridine and its utilization in organic light-emitting diodes (OLEDs) demonstrates the compound's potential in creating efficient and stable lighting and display technologies (Bin & Zhenglin, 2011).
特性
IUPAC Name |
2-chloro-4-(pyrazol-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-6-8(2-4-11-9)7-13-5-1-3-12-13/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZXRWWGVSEWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



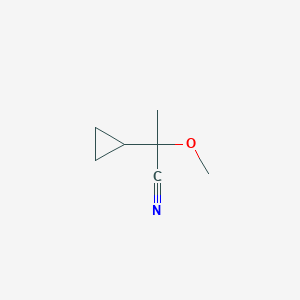
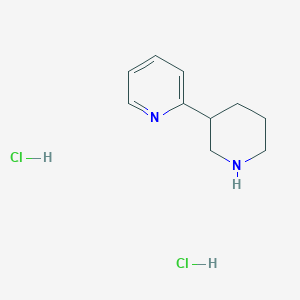
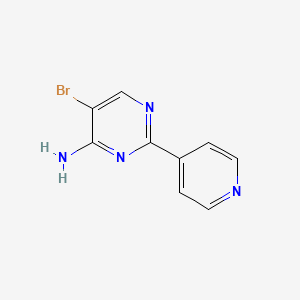
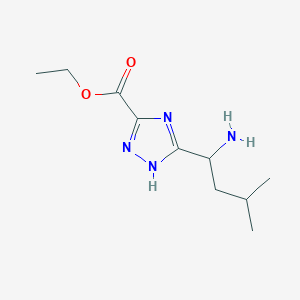
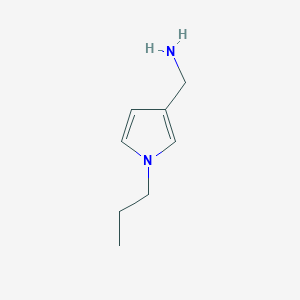
![6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1528558.png)

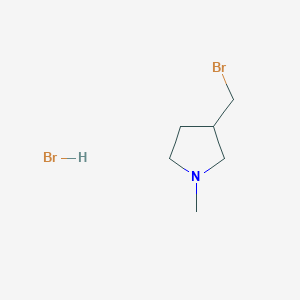
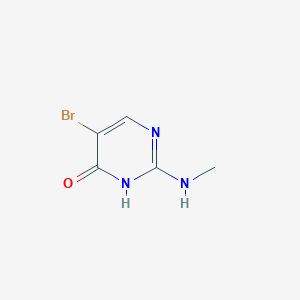
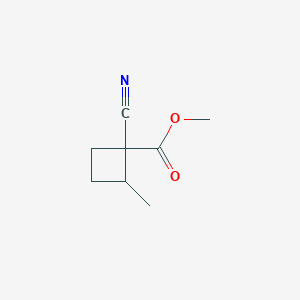

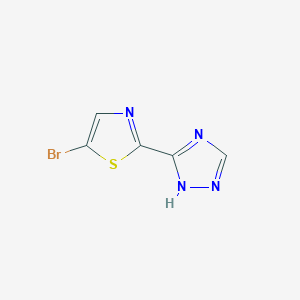

![(E)-Tert-butyl 5-(3-methoxy-3-oxoprop-1-EN-1-YL)-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B1528571.png)